2-((4-(二甲胺基)苯甲亚甲基)异吲哚-1,3-二酮

描述

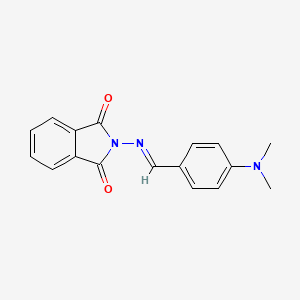

The compound “2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione” is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has a linear formula of C17H15N3O2 and a molecular weight of 293.328 .

Synthesis Analysis

Isoindolines, including this compound, are synthesized using various methods . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Chemical Reactions Analysis

Isoindolines are known for their diverse chemical reactivity . The synthesis process of isoindolines is complex, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .Physical And Chemical Properties Analysis

The compound has a linear formula of C17H15N3O2 and a molecular weight of 293.328 . No additional physical or chemical properties were found in the search results.科学研究应用

抗菌活性

2-((4-(二甲基氨基)苯甲醛基)氨基)异吲哚啉-1,3-二酮及其与钴(II)和镍(II)离子形成的金属配合物显示出显著的抗菌活性。这是使用琼脂孔扩散法进行研究的,将其效果与标准药物(Sabastiyan & Suvaikin, 2012)进行比较。

荧光性质

合成了2-((4-(二甲基氨基)苯甲醛基)氨基)异吲哚啉-1,3-二酮的衍生物,并对其荧光性质进行了研究。该研究考察了浓度、pH值和溶剂对化合物荧光性质的影响(Zhengneng, 2012)。

传感能力

合成了一种新的衍生物,并对其传感能力进行了表征。在有机溶剂中分析了光物理特性,并研究了pH值和不同金属离子对化合物荧光强度的影响(Staneva, Angelova & Grabchev, 2020)。

向列型席夫碱

基于异吲哚啉-1,3-二酮的向列型席夫碱被合成,并研究了它们的分子结构和热行为。这些化合物显示出具有向列型纹理的对映异变液晶行为(Dubey et al., 2018)。

pH感应应用

合成并表征了2-((4-(二甲基氨基)苯甲醛基)氨基)异吲哚啉-1,3-二酮的嘧啶-邻苯二甲酰亚胺衍生物。这些化合物显示出潜力作为比色pH传感器和逻辑门,当在氮原子上质子化时表现出明显的颜色变化(Yan et al., 2017)。

抗病毒活性

研究了2-((4-(二甲基氨基)苯甲醛基)氨基)异吲哚啉-1,3-二酮的衍生物对单纯疱疹病毒2型和腺病毒5型的抗病毒作用。该化合物对HSV-2表现出灭活活性(GARCIA GANCEDO et al., 2005)。

合成和缓蚀性能

含有2-((4-(二甲基氨基)苯甲醛基)氨基)异吲哚啉-1,3-二酮的假肽类化合物被合成,并作为在酸性环境中对轻钢的缓蚀剂进行了测试。这些化合物是高效的缓蚀剂,并且它们与钢表面的相互作用符合朗缪尔等温线(Chadli et al., 2017)。

电致发光应用

合成并研究了在有机发光器件中具有潜在应用的新化合物。探索了它们在溶液中和聚合物薄膜中的光物理性质(Dobrikov, Dobrikov & Aleksandrova, 2011)。

抗肿瘤活性

从2-((4-(二甲基氨基)苯甲醛基)氨基)异吲哚啉-1,3-二酮合成的化合物在体外显示出显著的抗肿瘤活性。其效力根据蒽核上取代位置而异(Sami et al., 1995)。

对接研究和抗癌活性

研究了基于2-((4-(二甲基氨基)苯甲醛基)氨基)异吲哚啉-1,3-二酮的化合物的合成、晶体结构以及对人类肝癌细胞系的抗癌活性。该化合物表现出显著的抗癌活性(Reja et al., 2021)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the search results, isoindolines and isoindoline-1,3-dione are known to modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . They also have the potential to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .

安全和危害

未来方向

Isoindolines are the focus of much research due to their presence in a wide array of bioactive molecules . They have proven to be important intermediates for the synthesis of new drugs with different applications . The development of sustainable and environmentally friendly synthesis approaches is gaining traction, adding further depth to the synthetic repertoire .

属性

IUPAC Name |

2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-19(2)13-9-7-12(8-10-13)11-18-20-16(21)14-5-3-4-6-15(14)17(20)22/h3-11H,1-2H3/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPQHWSMWINUKC-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324792 | |

| Record name | 2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811727 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((4-(Dimethylamino)benzylidene)amino)isoindoline-1,3-dione | |

CAS RN |

95496-91-6 | |

| Record name | 2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((4-DIMETHYLAMINO-BENZYLIDENE)-AMINO)-ISOINDOLE-1,3-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-fluorophenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2487903.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487905.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)

![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)

![N-(3,5-ditert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2487910.png)

![3-(2-aminoethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2487912.png)

![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)